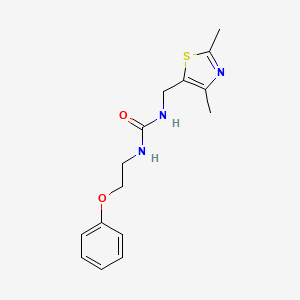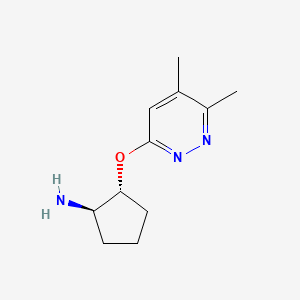
(1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine, also known as DMPO, is a chemical compound that has gained attention in scientific research due to its potential as a free radical scavenger. DMPO has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study in the field of medicine.
Mechanism Of Action
(1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine works by reacting with free radicals, neutralizing them and preventing them from causing damage to cells and DNA. (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine has been shown to react with a variety of free radicals, including hydroxyl radicals, superoxide radicals, and peroxyl radicals.
Biochemical And Physiological Effects
In addition to its potential as a free radical scavenger, (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine has been shown to have a variety of other biochemical and physiological effects. (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine has been shown to have anti-inflammatory effects, reducing inflammation in the body. (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine has also been shown to have neuroprotective effects, protecting the brain from damage caused by free radicals. Additionally, (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine has been shown to have cardioprotective effects, protecting the heart from damage caused by free radicals.
Advantages And Limitations For Lab Experiments
One advantage of (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine is its ability to scavenge a variety of free radicals, making it a versatile tool for studying the effects of free radicals in the body. However, one limitation of (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine is its potential toxicity at high doses. Careful dosing and monitoring is necessary when using (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine in lab experiments.
Future Directions
There are many potential future directions for research on (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine. One area of interest is the use of (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine in the treatment of diseases caused by free radicals, such as cancer and cardiovascular disease. Another area of interest is the development of new methods for synthesizing (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine, making it more readily available for use in lab experiments. Additionally, further research is needed to fully understand the biochemical and physiological effects of (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine, and to determine its potential as a therapeutic agent.
Synthesis Methods
(1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine can be synthesized using a variety of methods, including the reaction of 5,6-dimethylpyridazine-3-carboxylic acid with cyclopentadiene in the presence of a Lewis acid catalyst. Other methods include the reaction of 5,6-dimethylpyridazine-3-carboxylic acid with cyclopentadiene in the presence of a palladium catalyst, or the reaction of 5,6-dimethylpyridazine-3-carboxylic acid with cyclopentadiene in the presence of a nickel catalyst.
Scientific Research Applications
(1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine has been studied extensively for its potential as a free radical scavenger. Free radicals are molecules that can cause damage to cells and DNA, leading to a variety of diseases, including cancer and cardiovascular disease. (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine has been shown to scavenge free radicals, preventing them from causing damage. This makes (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine a promising candidate for use in the treatment of diseases caused by free radicals.
properties
IUPAC Name |
(1R,2R)-2-(5,6-dimethylpyridazin-3-yl)oxycyclopentan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-7-6-11(14-13-8(7)2)15-10-5-3-4-9(10)12/h6,9-10H,3-5,12H2,1-2H3/t9-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAVPLWPEZAHLH-NXEZZACHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1C)OC2CCCC2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN=C1C)O[C@@H]2CCC[C@H]2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-[(5,6-dimethylpyridazin-3-yl)oxy]cyclopentan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

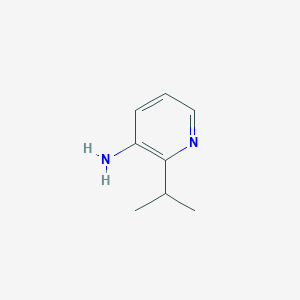
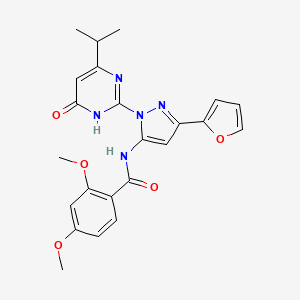
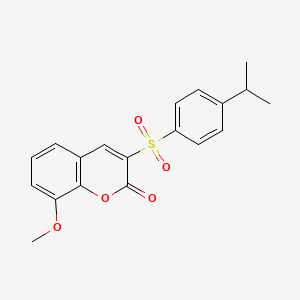
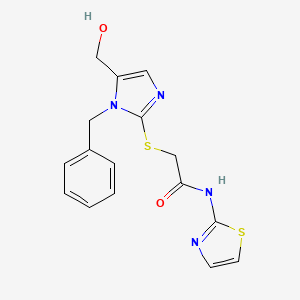
![N-(3,4-dimethylphenyl)-2-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)sulfanyl]acetamide](/img/structure/B2385141.png)
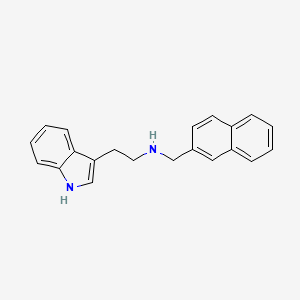
![Tert-butyl 3-amino-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate;hydrochloride](/img/structure/B2385144.png)
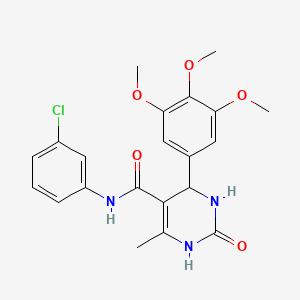
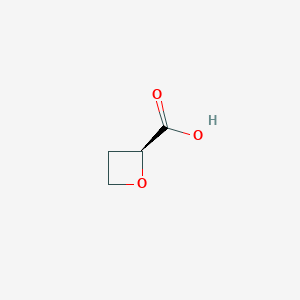
![2-Amino-4-(4-chlorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2385147.png)
![Ethyl 2-(5-(furan-2-yl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2385150.png)
![2-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2385153.png)
![Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B2385155.png)
